molecular formula C8H7N3O2 B3010114 Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1453176-67-4

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3010114
CAS No.: 1453176-67-4
M. Wt: 177.163
InChI Key: FCZKDRQJWFMUNZ-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a methyl ester group at the 5-position .

Mechanism of Action

Target of Action

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are known to interact with various targets, including membrane-bound pyrophosphatases (mPPases) , and they have been identified as strategic compounds for optical applications . mPPases are enzymes located in the cell membrane of bacteria and archaea .

Mode of Action

It’s known that pps have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Biochemical Pathways

The key mechanism involves mPPases . These enzymes are located in the cell membrane of bacteria and archaea, but can also be found in the protist acidocalcisome, and in the Golgi . The interaction of PPs with these enzymes could potentially affect various biochemical pathways.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

Pps have been reported to have antibacterial activity against mycobacterium tuberculosis, anti-parasitic activity including antileishmanial, antimalarial and antitrypanosomal, as well as antiviral activity against hiv .

Action Environment

The action environment of this compound is likely to be within the cell, given its interaction with mPPases . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds, pH, temperature, and the specific characteristics of the target cells.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKDRQJWFMUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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